N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Catalog No.
S2922620
CAS No.
1286711-63-4
M.F
C25H25N3O3
M. Wt
415.493
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)...

CAS Number

1286711-63-4

Product Name

N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide

Molecular Formula

C25H25N3O3

Molecular Weight

415.493

InChI

InChI=1S/C25H25N3O3/c1-18-6-3-4-8-21(18)16-27-12-10-20-11-13-28(25(30)24(20)27)17-23(29)26-15-19-7-5-9-22(14-19)31-2/h3-14H,15-17H2,1-2H3,(H,26,29)

InChI Key

PPBXDYIBYCKLOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC(=CC=C4)OC

Solubility

soluble

Description

The exact mass of the compound N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound characterized by a unique structure that includes a pyrrolo[2,3-c]pyridine moiety. This compound features a methoxyphenyl group and a methylphenyl group attached to an acetamide functional group, contributing to its potential biological activity and chemical reactivity.

Typical of amides and aromatic compounds. These may include:

  • Nucleophilic substitution: The acetamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitution: The aromatic rings can undergo substitutions, influenced by the presence of the methoxy and methyl groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding acid and amine.

Research on compounds similar to N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide suggests potential biological activities such as:

  • Antitumor properties: Compounds with pyrrolo[2,3-c]pyridine structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial activity: Some derivatives exhibit antibacterial and antifungal properties.
  • Neuroprotective effects: Similar compounds have shown promise in protecting neuronal cells from damage.

The synthesis of N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can be approached through several methods:

  • Condensation reactions: The formation of the amide bond can be achieved by reacting the appropriate carboxylic acid with an amine under dehydrating conditions.
  • Alkylation: The introduction of the methoxy and methyl groups can be accomplished through alkylation reactions using suitable alkyl halides.
  • Cyclization: The pyrrolo[2,3-c]pyridine framework may be synthesized via cyclization of precursors containing nitrogen and carbon functionalities.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical probes: It may be used in research to study biological pathways or mechanisms involving similar structures.

Interaction studies are crucial for understanding the pharmacodynamics of N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide. These studies might include:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In vitro studies: Assessing its effects on cell lines to determine cytotoxicity or other biological responses.

Several compounds share structural similarities with N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-Oxo-pyrido[2,3-d]pyrimidineContains pyrimidine ringAntitumor activity
N-[4-(methoxyphenyl)]acetamideSimple acetamide structureAntimicrobial properties
4-Methyl-N-(4-methoxyphenyl)benzamideAromatic amide structureNeuroprotective effects

Uniqueness

The uniqueness of N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide lies in its specific combination of functional groups and structural motifs that may confer distinct pharmacological properties compared to simpler analogs. Its complex structure allows for multiple points of interaction within biological systems, potentially leading to diverse therapeutic applications.

XLogP3

3.4

Dates

Modify: 2023-08-17

Explore Compound Types